Cas no 537705-83-2 (4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))

4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI) 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI)
- (2R)-2-methyl-3-pyridin-4-ylpropan-1-amine
- 4-Pyridinepropanamine, β-methyl-, (βR)-
-
4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507720-0.5g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 0.5g |
$1954.0 | 2023-05-31 | ||
Enamine | EN300-6507720-2.5g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 2.5g |
$3988.0 | 2023-05-31 | ||
Enamine | EN300-6507720-0.25g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 0.25g |
$1872.0 | 2023-05-31 | ||
Enamine | EN300-6507720-10.0g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 10g |
$8749.0 | 2023-05-31 | ||
Enamine | EN300-6507720-1.0g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 1g |
$2035.0 | 2023-05-31 | ||
Enamine | EN300-6507720-5.0g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 5g |
$5900.0 | 2023-05-31 | ||
Enamine | EN300-6507720-0.1g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 0.1g |
$1791.0 | 2023-05-31 | ||
Enamine | EN300-6507720-0.05g |
(2R)-2-methyl-3-(pyridin-4-yl)propan-1-amine |
537705-83-2 | 0.05g |
$1709.0 | 2023-05-31 |
4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI) 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI)に関する追加情報
4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI): A Comprehensive Overview
The compound with CAS No 537705-83-2, commonly referred to as 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI), is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery and material science.
4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI) is characterized by its unique structure, featuring a pyridine ring with a propanamine substituent at the 4-position. The beta-methyl group and the (betaR) configuration further distinguish this compound, making it a subject of interest for stereochemical studies. Recent advancements in chiral synthesis have enabled researchers to explore the enantiomeric properties of this compound, shedding light on its potential applications in asymmetric catalysis and enantioselective reactions.
In terms of chemical properties, 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI) exhibits a high degree of stability under normal conditions. Its solubility in various solvents has been extensively studied, making it a versatile building block in organic synthesis. The compound's ability to form stable complexes with metal ions has also been explored, opening avenues for its use in coordination chemistry and catalysis.
Recent studies have highlighted the biological activity of 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI), particularly in the context of enzyme inhibition and receptor binding. Researchers have reported promising results in preclinical models, suggesting potential therapeutic applications in areas such as neurodegenerative diseases and cancer. The compound's selectivity for specific targets has been attributed to its unique stereochemical arrangement and electronic properties.
The synthesis of 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI) involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring through cyclization reactions and the subsequent introduction of the propanamine substituent via nucleophilic substitution or coupling reactions. The stereochemistry at the beta position is carefully controlled to ensure the desired enantiomeric excess.
In terms of applications, 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI) has shown potential as a lead compound in drug discovery programs targeting various disease states. Its ability to modulate key biological pathways makes it an attractive candidate for further preclinical development. Additionally, the compound's structural versatility allows for its use as an intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles.
From a safety standpoint, 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI) has been subjected to rigorous toxicity testing. Results indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further investigation in vivo models. However, long-term studies are still required to fully assess its safety profile.
In conclusion, 4-Pyridinepropanamine, beta-methyl-, (betaR)-(9CI) represents a valuable addition to the arsenal of compounds available for research and development in the chemical sciences. Its unique structure, coupled with its promising biological activity and synthetic versatility, positions it as a key player in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
537705-83-2 (4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI)) 関連製品
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 74893-46-2(2-Fluoroacrylic acid, sodium salt)
- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)
- 1594833-98-3(N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)
- 1352904-35-8(5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile)
- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 2228214-08-0(4-(1-methylpiperazin-2-yl)-1H-indole)
- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)
- 2091618-43-6(1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde)




